N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
Description
The compound N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a heterocyclic molecule featuring a 6-methoxybenzo[d]thiazole core linked to a 3-methylpyrazole moiety via an acetamide bridge. This structure integrates key pharmacophoric elements: the benzo[d]thiazole scaffold is associated with antimicrobial and anticancer activities, while the pyrazole ring enhances metabolic stability and binding affinity . The phenoxyacetamide group may modulate solubility and electronic properties, influencing target interactions.
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-10-18(22-19(25)12-27-14-6-4-3-5-7-14)24(23-13)20-21-16-9-8-15(26-2)11-17(16)28-20/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRHHTZMYRDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been associated with anti-inflammatory properties. They have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response.
Mode of Action
The compound likely interacts with its targets through the formation of a compact protective coating, a process facilitated by the presence of the thiazole ring. This interaction could inhibit the activity of the target enzymes, thereby reducing inflammation.
Biochemical Pathways
The inhibition of COX enzymes disrupts the synthesis of prostaglandins, which are key mediators of inflammation. This disruption can lead to a decrease in inflammation and pain.
Pharmacokinetics
The bioavailability of similar compounds is influenced by their ability to form a compact protective coating on the target site. This coating could potentially enhance the compound’s absorption and prolong its action.
Result of Action
The primary result of the compound’s action is the reduction of inflammation. By inhibiting COX enzymes, the compound can decrease the production of prostaglandins, thereby reducing inflammation and associated symptoms.
Biological Activity
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data from various studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a phenoxyacetamide group. The synthesis typically involves the following steps:
- Formation of the Benzothiazole Ring : The benzothiazole core is synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Pyrazole Formation : The pyrazole ring is introduced via condensation reactions with suitable hydrazines.
- Coupling Reaction : The final product is obtained through an amide coupling reaction between the benzothiazole-pyrazole intermediate and phenoxyacetic acid derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which enhances cholinergic transmission. This activity is significant for cognitive function and may have implications in treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential use in managing inflammatory conditions .
Antimicrobial Activity
Preliminary studies indicate that related compounds exhibit antimicrobial properties. For example, derivatives of benzothiazole have shown effectiveness against various bacterial strains, indicating that the target compound may possess similar activity .
Research Findings and Case Studies
Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
Key Compounds:
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j)
- Structural features : Incorporates a 6-methoxybenzo[d]thiazole, a nitrobenzamide, and a triazole-benzyl group.
- Activity : Compounds 10a, 10h, and 10i exhibited potent antimicrobial activity against E. coli and fungal strains, comparable to ciprofloxacin and miconazole. Electron-donating groups (e.g., -OCH₃, -OBn) enhanced activity by improving binding to microbial targets .
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Structural features: Bromophenyl-substituted thiazole with a triazole-phenoxymethyl linker. The bromine atom likely increases lipophilicity and van der Waals interactions .
CDK7 Inhibitors (European Patent 3853225)
Comparative Analysis:
Pharmacological and Electronic Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
